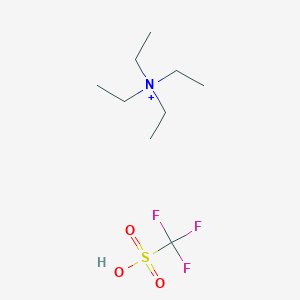
2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a bromophenyl derivative with a thioamide under acidic or basic conditions.
Introduction of the Hydroxyimino Group: The hydroxyimino group can be introduced by reacting the thiazole intermediate with hydroxylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the hydroxyimino group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Oxo derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The hydroxyimino group may also play a role in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenyl-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide: Lacks the bromine atom, which may affect its biological activity.
2-(4-(4-Chlorophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide: Contains a chlorine atom instead of bromine, which may result in different reactivity and properties.
Uniqueness
The presence of the bromine atom in 2-(4-(4-Bromophenyl)-1,3-thiazol-2-YL)-2-(hydroxyimino)acetamide may enhance its biological activity or alter its chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H8BrN3O2S |
|---|---|
Molecular Weight |
326.17 g/mol |
IUPAC Name |
(2E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C11H8BrN3O2S/c12-7-3-1-6(2-4-7)8-5-18-11(14-8)9(15-17)10(13)16/h1-5,17H,(H2,13,16)/b15-9+ |
InChI Key |
MPDAZROITWSXCC-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/O)/C(=O)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NO)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


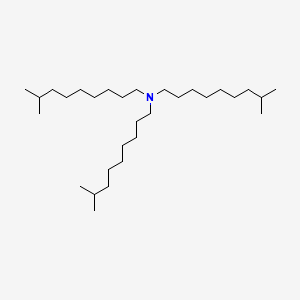

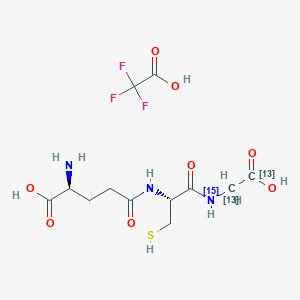

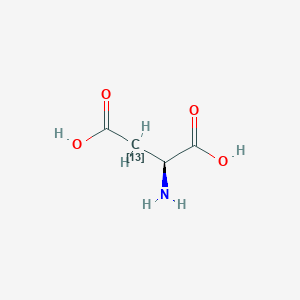
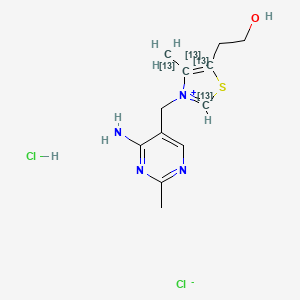
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
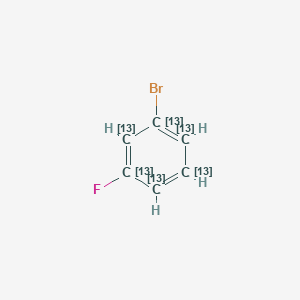
![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)

![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)


